molecular formula C18H23NO4S B284213 N-(2,5-dimethoxyphenyl)-2,5-diethylbenzenesulfonamide

N-(2,5-dimethoxyphenyl)-2,5-diethylbenzenesulfonamide

Cat. No. B284213
M. Wt: 349.4 g/mol
InChI Key: BFEAEDNWZJZCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2,5-diethylbenzenesulfonamide, commonly known as DOET, is a chemical compound that belongs to the class of phenethylamine derivatives. DOET has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of DOET is not fully understood. However, it has been suggested that DOET may act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
DOET has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use as an antidepressant. DOET has also been shown to increase heart rate and blood pressure, which may limit its use in clinical settings.

Advantages and Limitations for Lab Experiments

DOET has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a high degree of purity. However, DOET is a controlled substance in many countries, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on DOET. One area of interest is its potential use as a neuroprotective agent. Further research is needed to determine the exact mechanism of action of DOET and to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of DOET in clinical settings, particularly in the treatment of cancer.

Synthesis Methods

DOET can be synthesized using various methods. One of the commonly used methods is the reaction of 2,5-dimethoxyphenylacetonitrile with diethyl sulfite in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain DOET.

Scientific Research Applications

DOET has been used in various scientific research applications. It has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neuronal cells from oxidative stress-induced damage. DOET has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,5-diethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO4S/c1-5-13-7-8-14(6-2)18(11-13)24(20,21)19-16-12-15(22-3)9-10-17(16)23-4/h7-12,19H,5-6H2,1-4H3

InChI Key

BFEAEDNWZJZCJQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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